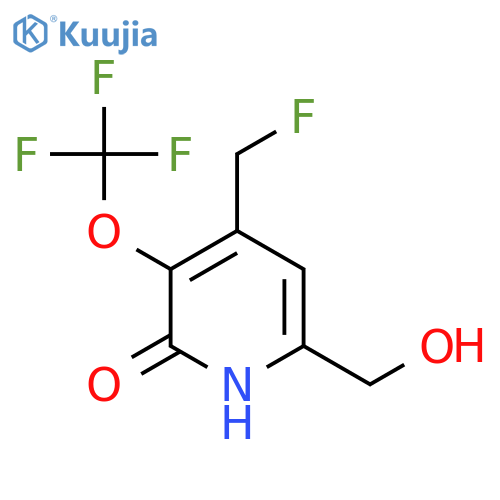

Cas no 1806268-06-3 (4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol)

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol

-

- インチ: 1S/C8H7F4NO3/c9-2-4-1-5(3-14)13-7(15)6(4)16-8(10,11)12/h1,14H,2-3H2,(H,13,15)

- InChIKey: YVPGASBXHAPBOI-UHFFFAOYSA-N

- ほほえんだ: FCC1C=C(CO)NC(C=1OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 359

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 0.4

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095194-1g |

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol |

1806268-06-3 | 97% | 1g |

$1,504.90 | 2022-03-31 |

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanolに関する追加情報

Introduction to 4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1806268-06-3)

4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1806268-06-3, belongs to the pyridine derivatives family, which is widely recognized for its role in drug discovery and development. The presence of multiple functional groups, including a fluoromethyl moiety, a hydroxy group, and a trifluoromethoxy substituent, makes this molecule a promising candidate for further investigation in synthetic chemistry and pharmacological studies.

The compound’s structure is characterized by a pyridine core, which is a common scaffold in many bioactive molecules. The fluoromethyl group (–CH₂F) introduces fluorine atoms into the molecular framework, which is known to enhance metabolic stability and binding affinity in drug molecules. Additionally, the hydroxy group (–OH) provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. The trifluoromethoxy group (–OCH₂CF₃) further enriches the compound’s electronic properties, influencing its reactivity and potential biological effects.

In recent years, there has been growing interest in pyridine derivatives due to their diverse pharmacological properties. For instance, pyridine-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The specific combination of functional groups in 4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol suggests that it may possess unique interactions with biological targets, making it an attractive subject for further research.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The fluoromethyl group is particularly noteworthy because fluorinated compounds often exhibit improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. This feature is highly valued in drug design as it can lead to more effective and efficient treatments. Furthermore, the presence of both hydroxyl and trifluoromethoxy groups suggests that this molecule may be capable of engaging multiple binding sites on biological targets, potentially leading to synergistic effects.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. For example, fluorinated pyridines have been shown to modulate enzyme activity and receptor binding with high specificity. The structural features of 4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol align well with these trends, making it a promising candidate for further exploration.

The synthesis of this compound involves sophisticated organic reactions that require careful optimization to achieve high yields and purity. The introduction of the fluoromethyl, hydroxy, and trifluoromethoxy groups necessitates precise control over reaction conditions to prevent unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework.

From a computational chemistry perspective, the electronic properties of this compound can be modeled using density functional theory (DFT) and other quantum mechanical methods. These calculations can provide insights into the compound’s reactivity, stability, and interactions with biological targets. Such information is invaluable for guiding experimental efforts and designing more effective derivatives.

The potential applications of 4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol extend beyond traditional pharmaceuticals. For instance, it could be utilized as an intermediate in the synthesis of more complex molecules or as a building block for materials with specialized properties. The versatility of this compound makes it a valuable asset in both academic research and industrial applications.

In conclusion,4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1806268-06-3) represents a fascinating subject for research due to its unique structural features and potential biological activities. Its combination of functional groups positions it as a promising candidate for further investigation in drug discovery and synthetic chemistry. As our understanding of fluorinated compounds continues to grow,this molecule may play an important role in developing next-generation therapeutic agents.

1806268-06-3 (4-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-methanol) 関連製品

- 1261980-10-2(3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid)

- 618092-70-9(2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)

- 2259676-33-8(9,9'-Bianthracene, 10,10'-dibromo-2,2'-diphenyl-)

- 745784-02-5((S)-(+)-1-(4-Bromophenyl)ethyl isothiocyanate)

- 2763928-59-0(2-(2-acetyl-2,3-dihydro-1H-isoindol-4-yl)acetic acid)

- 779341-20-7(3-(4-aminophenyl)phenol)

- 1797867-09-4(1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea)

- 198560-10-0(fmoc-homo-l-tyrosine)

- 2731007-89-7(3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-)

- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)